Fast Yellow AB

Description

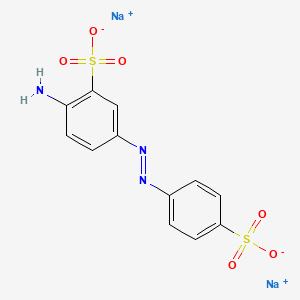

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2.2Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVGTPBMTFTMRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889458 | |

| Record name | C.I. Acid Yellow 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | C.I. Acid Yellow 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2706-28-7, 79873-36-2 | |

| Record name | C.I. Acid Yellow 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID YELLOW 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBA6V571CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fast Yellow AB via Diazotization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fast Yellow AB (also known as C.I. Acid Yellow 9), an azo dye, through the well-established process of diazotization and azo coupling. This document details the chemical principles, experimental protocols, and key physicochemical data relevant to its synthesis and characterization.

Introduction

This compound (2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid) is a water-soluble azo dye.[1] Historically, it was used as a food colorant (E105), but this application has been discontinued in Europe and the USA due to toxicological concerns.[1][2] In contemporary chemical science, this compound serves as an analytical reference standard and a model compound for environmental studies concerning the degradation of azo dyes.[2]

The synthesis of this compound is a classic example of azo dye formation, involving two primary steps:

-

Diazotization: A primary aromatic amine, 4-aminobenzenesulfonic acid (sulfanilic acid), is converted into a diazonium salt using nitrous acid.

-

Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with a coupling agent, 2-aminobenzenesulfonic acid (orthanilic acid).[2]

The overall reaction is highly dependent on temperature and pH control to ensure the stability of the intermediate diazonium salt and to optimize the yield of the final product.[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1] |

| Synonyms | C.I. Acid Yellow 9, C.I. 13015, Food Yellow 2 | [1][3] |

| CAS Number | 2706-28-7 | [3] |

| Molecular Formula | C₁₂H₁₁N₃O₆S₂ (Acid form) | [1] |

| Molecular Weight | 357.36 g/mol (Acid form) | [1] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ (Disodium salt) | [3] |

| Molecular Weight | 401.33 g/mol (Disodium salt) | [3] |

| Appearance | Red-light yellow solid | [3] |

Table 2: Spectroscopic and Purity Data for this compound

| Parameter | Value | Reference(s) |

| Maximum Absorbance (λmax) | 390 nm (in basic solution), ~500 nm (in acidic solution) | [4] |

| Purity (Commercial Standard) | ~90% (by dye content) | [4] |

Table 3: Representative Reaction Parameters for Azo Dye Synthesis

| Parameter | Representative Value | Reaction Context | Reference(s) |

| Yield | 58.3% | Synthesis of p-(4-amino-3-methoxyphenylazo)benzene sulfonic acid | [5] |

| 83-84% | Synthesis of a direct dye from o-tolidine and Chicago acid | ||

| Diazotization Temperature | 0-5 °C | General condition for diazonium salt stability | [2] |

| Coupling pH | Alkaline | General condition for optimal azo coupling | [2] |

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via a two-stage mechanism. First, sulfanilic acid is diazotized, followed by the coupling of the resulting diazonium salt with orthanilic acid.

Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from established methods for the diazotization of sulfanilic acid and subsequent azo coupling.[6] Researchers should conduct their own risk assessments and optimizations.

Materials and Reagents:

-

4-Aminobenzenesulfonic acid (Sulfanilic acid)

-

2-Aminobenzenesulfonic acid (Orthanilic acid)

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Part A: Preparation of the Diazonium Salt of Sulfanilic Acid

-

In a 100 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 25 mL of distilled water.

-

To this solution, add 4.8 g of sulfanilic acid. Heat the mixture gently in a water bath until all the sulfanilic acid dissolves, forming a clear solution of sodium sulfanilate.

-

Cool the solution to room temperature, then add 1.8 g of sodium nitrite and stir until it is completely dissolved.

-

Cool the resulting solution to 0-5 °C in an ice-water bath.

-

In a separate beaker, prepare a solution of 5 mL of concentrated HCl in 20 g of crushed ice.

-

Slowly, and with constant stirring, add the cold sodium sulfanilate/nitrite solution to the iced HCl solution. Maintain the temperature below 5 °C throughout the addition.

-

A fine white precipitate of the 4-sulfobenzenediazonium salt will form. Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 4.5 g of 2-aminobenzenesulfonic acid in 50 mL of a 1 M sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice-water bath.

-

While maintaining vigorous stirring and a temperature below 10 °C, slowly add the cold diazonium salt suspension (from Part A) to the solution of 2-aminobenzenesulfonic acid.

-

An intense yellow-orange color should develop, indicating the formation of this compound.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

"Salt out" the dye by adding approximately 10-15 g of sodium chloride (NaCl) to the reaction mixture and stirring until it dissolves. This decreases the solubility of the dye, promoting precipitation.

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a minimal amount of hot water to improve purity, if necessary.

-

Dry the purified product in a desiccator or a low-temperature oven.

-

Calculate the final yield and characterize the product using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

Experimental Workflow

The logical flow of the synthesis and analysis process is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan [mdpi.com]

- 5. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of the Former Food Dye E105 (Fast Yellow AB): A Technical Review

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive overview of the available toxicological data for the former food dye E105, also known as Fast Yellow AB. Due to its delisting from approved food additives lists in Europe and the USA, publicly available, detailed toxicological studies and quantitative data are scarce. This guide synthesizes the existing information and provides context based on the broader class of azo dyes.

Introduction

This compound (E105) is a synthetic monoazo dye formerly used as a food coloring agent.[1][2][3][4][5][6] Its use in food and beverages is now prohibited in both Europe and the United States due to safety concerns based on toxicological data.[1][2][3][4][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) postponed a decision on the Acceptable Daily Intake (ADI) for this compound in 1977, and its specifications were officially withdrawn in 1984.[7] Consequently, a formal toxicological monograph was never prepared by JECFA, leading to a lack of comprehensive, publicly accessible safety data.[7] This document aims to collate the available information on the toxicological properties of E105 and related azo dyes.

Physicochemical Properties

| Property | Value |

| Chemical Name | Disodium 5-amino-2-(4-sulfophenylazo)benzenesulfonate |

| Synonyms | C.I. Food Yellow 2, Acid Yellow G, E105[7] |

| CAS Number | 2706-28-7[2][4] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂[6][8] |

| Molecular Weight | 401.3 g/mol [6] |

| Color | Yellow[1] |

| Class | Monoazo dye[7] |

Toxicological Data Summary

For context, toxicological evaluations of other azo dyes often include the following parameters. However, it is crucial to note that these values are not for E105 and are provided for illustrative purposes only.

| Parameter | Typical Data for Other Azo Dyes (Examples) |

| Acute Oral LD₅₀ (Rat) | >2,000 mg/kg body weight for many food-grade azo dyes |

| NOAEL (Chronic Rat Study) | Varies widely depending on the specific dye |

| Acceptable Daily Intake (ADI) | Typically in the range of 0-10 mg/kg body weight for approved azo dyes |

Metabolism and Toxicokinetics

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductases, enzymes produced by microorganisms in the gut, and to a lesser extent, by hepatic enzymes.[9][10][11][12]

The metabolism of this compound is presumed to follow this general pathway, leading to the formation of aromatic amines. Due to its chemical structure, the expected metabolites would be sulfonated aromatic amines.[10]

The toxicological concern with azo dyes often stems from the potential carcinogenicity of the resulting aromatic amines.[9][10][13]

Genotoxicity and Carcinogenicity

While specific genotoxicity and carcinogenicity studies for this compound are not publicly available, azo dyes as a class have been subject to extensive testing. Concerns about the genotoxic and carcinogenic potential of their aromatic amine metabolites are a primary reason for the stringent regulation and delisting of some of these compounds.[14]

Experimental Protocols for Genotoxicity Assessment

Standard genotoxicity assays are employed to evaluate the potential of a substance to induce genetic mutations. A typical battery of tests for a food additive would include:

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

-

In Vitro Micronucleus Assay: This assay assesses chromosomal damage in cultured mammalian cells by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[15][16][17][18][19]

-

In Vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo assay, such as the rodent bone marrow micronucleus test, is often conducted to evaluate genotoxicity in a whole animal system.

Carcinogenicity Bioassays

Long-term carcinogenicity studies in animals, typically rodents, are required for food additives with potential for long-term human exposure.

Typical Protocol for a 2-Year Rodent Carcinogenicity Bioassay:

-

Test Animals: Two rodent species (e.g., rats and mice), with equal numbers of males and females in each group.

-

Dose Groups: At least three dose levels of the test substance administered in the diet, plus a control group. The highest dose should be a maximum tolerated dose (MTD).

-

Duration: 18-24 months for mice and 24 months for rats.

-

Endpoints:

-

Survival and clinical observations.

-

Body weight and food consumption.

-

Hematology and clinical chemistry at multiple time points.

-

Gross pathology at necropsy.

-

Histopathological examination of all organs and tissues.

-

Statistical analysis of tumor incidence.

-

Signaling Pathways

There is no specific information available in the reviewed literature regarding the direct effects of this compound on cellular signaling pathways. Toxicological effects of chemicals can be mediated through various pathways, including those involved in oxidative stress, inflammation, and apoptosis. However, without specific studies on E105, any discussion of its impact on signaling pathways would be speculative.

Conclusion

The former food dye E105 (this compound) was delisted due to toxicological concerns. The lack of a prepared JECFA toxicological monograph and the withdrawal of its specifications have resulted in a scarcity of publicly available quantitative toxicological data and detailed experimental protocols specific to this substance. The primary toxicological concern for azo dyes, in general, relates to the potential for their metabolic cleavage into potentially carcinogenic aromatic amines. The information provided in this guide is based on the limited data available for E105 and general knowledge of the toxicological evaluation of azo dyes. Further research into archived regulatory agency files may be necessary to uncover the original studies that led to its prohibition.

References

- 1. E105 – Carthamus yellow | proE.info [proe.info]

- 2. Fast_Yellow_AB [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. en-academic.com [en-academic.com]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JECFA Evaluations-FAST YELLOW AB- [inchem.org]

- 8. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]

- 9. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Food Safety and Health Concerns of Synthetic Food Colors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. crpr-su.se [crpr-su.se]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]

In-Depth Spectroscopic Analysis of Acid Yellow 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 9, a monoazo dye, is utilized in various industrial applications. A thorough understanding of its spectroscopic properties is crucial for quality control, stability testing, and interaction studies, particularly in the context of drug development where off-target effects and metabolic fate are of concern. This technical guide provides a comprehensive overview of the spectroscopic analysis of Acid Yellow 9, detailing experimental protocols and summarizing key data for researchers.

Chemical Structure and Properties

-

Chemical Name: Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate

-

C.I. Name: Acid Yellow 9

-

CAS Number: 2706-28-7

-

Molecular Formula: C₁₂H₉N₃Na₂O₆S₂

-

Molecular Weight: 401.33 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Acid Yellow 9 is particularly informative regarding its electronic transitions and its response to environmental pH changes. The dye exhibits characteristic absorption bands in the UV and visible regions, primarily arising from π-π* and n-π* transitions within the azobenzene chromophore.

Spectral Data

The absorption maxima (λmax) of Acid Yellow 9 are highly dependent on the pH of the solution, leading to distinct color changes. This behavior is attributed to the protonation and deprotonation of the amino group and the azo bridge.

| pH | λmax (nm) | Observed Color | Electronic Transition |

| Basic | ~390 | Yellow | n-π |

| Acidic (pH 1.40 - 0.44) | ~500 | Red | π-π |

| Highly Acidic (in multilayer films) | ~650 | Blue | Protonated azo group |

| UV Region (Basic) | ~263 | Colorless | π-π* (aromatic system) |

| UV Region (Acidic) | ~307 | Colorless | π-π* (aromatic system) |

Table 1: pH-dependent UV-Vis absorption maxima of Acid Yellow 9 in aqueous solution. Data compiled from Anson, T.A., et al. (2020).[1]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of Acid Yellow 9 and its pH-dependent shifts.

Materials:

-

Acid Yellow 9 (dye content ≥ 90%)

-

Spectrophotometer (e.g., Varian Cary 300 Bio)

-

1 cm path length quartz cuvettes

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Distilled or deionized water

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a 0.1 mM stock solution of Acid Yellow 9 in distilled water.

-

pH Adjustment: Prepare a series of solutions at different pH values by adding appropriate amounts of 1 M HCl or 1 M NaOH to aliquots of the stock solution. Measure the final pH of each solution using a calibrated pH meter.

-

Spectroscopic Measurement:

-

Use distilled water as a blank to zero the spectrophotometer.

-

Record the UV-Vis absorption spectrum of each pH-adjusted solution from 200 to 800 nm.

-

-

Data Analysis: Identify the λmax for each spectrum and correlate it with the corresponding pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the Acid Yellow 9 molecule. The vibrational frequencies of specific bonds can be used for structural confirmation.

Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | -NH₂ | N-H stretching |

| 1620 - 1580 | Aromatic C=C | C=C stretching |

| ~1600 | -N=N- | Azo stretching |

| 1200 - 1100 | -SO₃⁻ | S=O asymmetric stretching |

| 1050 - 1000 | -SO₃⁻ | S=O symmetric stretching |

| 850 - 800 | Aromatic C-H | C-H out-of-plane bending |

Table 2: Predicted FT-IR vibrational frequencies for the key functional groups in Acid Yellow 9.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of Acid Yellow 9 for functional group analysis.

Materials:

-

Acid Yellow 9 (solid powder)

-

FT-IR spectrometer with a suitable accessory (e.g., KBr pellet press or ATR)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of finely ground Acid Yellow 9 powder (approx. 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Acid Yellow 9 in solution. Both ¹H and ¹³C NMR would provide valuable information on the chemical environment of the protons and carbon atoms, respectively.

Predicted Chemical Shifts

Specific experimental NMR data for Acid Yellow 9 is not available in the reviewed literature. However, general chemical shift regions for the types of protons and carbons present in the molecule can be estimated.

¹H NMR:

-

Aromatic Protons: 6.5 - 8.5 ppm

-

-NH₂ Protons: Broad signal, chemical shift is concentration and solvent dependent.

¹³C NMR:

-

Aromatic Carbons: 110 - 150 ppm

-

Carbon attached to -SO₃⁻: May be shifted downfield.

-

Carbon attached to -N=N-: May be shifted downfield.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of Acid Yellow 9 for structural confirmation.

Materials:

-

Acid Yellow 9

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Internal standard (e.g., TMS or DSS)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of Acid Yellow 9 in a deuterated solvent in an NMR tube. Add a small amount of an internal standard.

-

Spectral Acquisition:

-

Tune and shim the NMR spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (often requires longer acquisition times).

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Correlate the chemical shifts in both spectra to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Acid Yellow 9 and to study its fragmentation patterns, which can aid in structural elucidation and the identification of degradation products.

Fragmentation Pattern

Electrospray ionization (ESI) is a suitable technique for analyzing sulfonated azo dyes like Acid Yellow 9. In negative-ion mode ESI-MS, the molecular ion [M-2Na+2H]²⁻ or [M-Na+H]⁻ would be expected. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. A key fragmentation pathway for azo dyes is the cleavage of the azo bond (-N=N-).

Experimental Protocol: LC-MS/MS

Objective: To determine the mass-to-charge ratio of Acid Yellow 9 and identify its fragmentation products.

Materials:

-

Acid Yellow 9

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

-

HPLC grade solvents (e.g., water, acetonitrile, methanol)

-

Volatile buffer or ion-pairing agent (e.g., ammonium acetate or formic acid)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Acid Yellow 9 in a suitable solvent mixture compatible with LC-MS.

-

Chromatographic Separation (Optional but Recommended):

-

Inject the sample into the LC system.

-

Use a suitable reversed-phase column (e.g., C18) and a gradient elution program to separate the dye from any impurities.

-

-

Mass Spectrometric Analysis:

-

Introduce the eluent from the LC into the ESI source of the mass spectrometer.

-

Acquire full scan mass spectra in negative ion mode to identify the molecular ion.

-

Perform MS/MS experiments on the parent ion to obtain the fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectra to determine the m/z of the parent and fragment ions and propose a fragmentation pathway.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for studying the azo bond and changes in the molecule's electronic structure upon protonation.

Raman Spectral Data

The Raman spectrum of Acid Yellow 9 shows characteristic bands that change with pH, indicating protonation of the azo bond.

| Wavenumber (cm⁻¹) | Assignment | Observation with Decreasing pH |

| 1563 | C=N stretching | Increases in intensity |

| 1420 | Protonated -N=N- stretching | Increases in intensity |

| 1176 | Protonated -N=N- stretching | Increases in intensity |

| 1153 | C-N stretching | Decreases in intensity |

Table 3: Key Raman bands of Acid Yellow 9 and their response to decreasing pH. Data from Anson, T.A., et al. (2020).[1]

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe pH-dependent changes.

Materials:

-

Acid Yellow 9

-

Confocal Raman microscope

-

Laser source (e.g., 532 nm)

-

Microscope slides

-

pH solutions (as prepared for UV-Vis)

Procedure:

-

Sample Preparation:

-

For solution-state measurements, place a drop of the pH-adjusted Acid Yellow 9 solution on a microscope slide.

-

For solid-state or film studies, deposit a thin film of the dye on a suitable substrate.

-

-

Spectral Acquisition:

-

Focus the laser on the sample using the microscope objective.

-

Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Analysis: Identify the characteristic Raman bands and analyze any shifts or intensity changes as a function of pH.

Visualizations

Caption: Workflow for pH-dependent UV-Vis spectroscopic analysis of Acid Yellow 9.

Caption: Proposed primary fragmentation pathway of Acid Yellow 9 in MS/MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of Acid Yellow 9. The presented data and experimental protocols for UV-Vis, FT-IR, NMR, Mass Spectrometry, and Raman Spectroscopy offer a comprehensive resource for researchers. The pH-dependent spectral shifts observed in UV-Vis and Raman spectroscopy are particularly noteworthy, highlighting the sensitivity of the dye's electronic structure to its chemical environment. These spectroscopic techniques are indispensable for the characterization, quality control, and investigation of the interactions of Acid Yellow 9 in various scientific and industrial applications.

References

Fast Yellow AB (CAS: 2706-28-7): A Comprehensive Technical Guide

An In-depth Examination of the Azo Dye Also Known as Acid Yellow 9

Abstract

Fast Yellow AB, also identified by the Colour Index name Acid Yellow 9 and CAS number 2706-28-7, is a synthetic azo dye. Historically used as a food additive under the E number E105, its application in food products has since been discontinued in Europe and the USA due to toxicological concerns. It continues to find use in the textile industry for dyeing wool, in cosmetics, and as a biological stain. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological profile of this compound, with a focus on its metabolic fate and the mechanisms of its biological activity. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a water-soluble anionic dye. Its chemical structure features an azobenzene backbone with two sulfonic acid groups, which contribute to its solubility in aqueous media.

| Property | Value | Reference |

| Chemical Name | Disodium 4-amino-1,1'-azobenzene-3,4'-disulphonate | |

| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2, E105 | [1] |

| CAS Number | 2706-28-7 | [1] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ | |

| Molecular Weight | 401.3 g/mol | [1] |

| Appearance | Yellow to orange powder | |

| Water Solubility | Soluble | |

| λmax | 420 nm | [2][3][4] |

Synthesis

The synthesis of this compound is described as involving a diazotization reaction of an aromatic amine followed by an azo coupling reaction. Specifically, it is synthesized through the diazotization of 4-aminobenzenesulfonic acid and subsequent azo coupling with another aromatic compound.[1]

DOT Script for Synthesis Workflow

Caption: General synthesis workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and spectrophotometry are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with mass spectrometry (HPLC/MS), provide sensitive and specific determination of this compound.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher specificity and identification of degradation products, a mass spectrometer (MS) detector is recommended.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common. The specific gradient program will depend on the sample matrix and desired separation.[1]

-

Detection: UV detection is performed at the maximum absorbance wavelength (λmax) of this compound, which is approximately 420 nm.[2][3][4]

-

Sample Preparation: The sample preparation protocol is matrix-dependent. For food samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.[5]

DOT Script for HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of this compound.

Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, particularly in less complex matrices.

Experimental Protocol: Spectrophotometric Determination of this compound

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., deionized water).

-

Measure the absorbance of each standard solution at the λmax of 420 nm.[2][3][4]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare the sample solution, performing any necessary dilutions to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample solution at 420 nm.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

-

Toxicology and Metabolism

The primary toxicological concern associated with this compound, as with many azo dyes, is related to its metabolic activation by intestinal microflora.

Acute Toxicity

While comprehensive acute toxicity data for this compound is limited, a majority of azo dyes exhibit low acute oral toxicity, with LD50 values generally falling between 250 and 2,000 mg/kg body weight in rodents.[6] An oral LD50 of 14800 mg/kg in rats has been reported for a related compound, 4-aminoazobenzene-3,4'-disulfonic acid.[7]

Metabolism and Carcinogenicity

The metabolism of azo dyes is a critical factor in their toxicity. Ingested azo dyes are poorly absorbed in the upper gastrointestinal tract. Upon reaching the anaerobic environment of the lower gut, they are metabolized by intestinal bacteria. The key metabolic step is the reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases. This enzymatic reaction breaks the dye molecule into its constituent aromatic amines.

The aromatic amines produced from the metabolism of this compound are of toxicological significance, as many aromatic amines are known to be genotoxic and carcinogenic. These amines can be absorbed into the bloodstream and undergo further metabolic activation in the liver, potentially leading to the formation of DNA adducts and initiating carcinogenesis.

DOT Script for Metabolic Pathway of Azo Dyes

Caption: Metabolic pathway of azo dyes in the gastrointestinal tract.

Conclusion

This compound (CAS 2706-28-7) is a well-characterized azo dye with a history of use in various industries. While it possesses properties that make it an effective colorant, its potential for metabolic activation to carcinogenic aromatic amines by the gut microbiota has led to its prohibition as a food additive. Understanding its chemical properties, analytical methodologies for its detection, and its toxicological profile is essential for assessing its risk to human health and the environment. Further research into the specific long-term toxicity of this compound and its metabolic products would be beneficial for a more complete risk assessment.

References

- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonophotocatalytic Degradation of this compound and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 7. 4-aminoazobenzene-3,4'-disulfonic acid | CAS#:101-50-8 | Chemsrc [chemsrc.com]

"solubility and stability of Fast Yellow AB"

An In-depth Technical Guide to the Solubility and Stability of Fast Yellow AB

Introduction

This compound, also known by its E number E105, is a water-soluble monoazo dye.[1] Historically, it was utilized as a colorant in textiles, cosmetics, and food products.[2] However, due to toxicological findings, its application in food and beverages has been discontinued in Europe and the United States.[2][3][4] In contemporary chemical and environmental sciences, this compound serves as a crucial analytical reference standard and a model compound for wastewater remediation studies.[2] Its structure, featuring two sulfonic acid groups, is key to its high water solubility.[2] The "Fast" in its name refers to its permanence and resistance to fading or washing out.[2][5] This guide provides a detailed overview of the solubility and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Solubility of this compound

This compound is characterized by its notable solubility in aqueous and some organic solvents, a property conferred by the presence of sulfonic acid groups in its molecular structure.[2]

| Solvent | Solubility | Notes |

| Water | 18.40% | Soluble.[1][6] |

| Ethanol | 18.40% | Soluble.[6] |

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. While the term "fast" suggests a high degree of permanence, the molecule is susceptible to degradation under specific conditions.[2][5]

pH Stability

The pH of the medium is a critical factor in the degradation of this compound. Studies on its degradation have shown that the efficiency of the process is highly pH-dependent.

| pH | Degradation Efficiency | Conditions |

| 8 | 73.15% | Sonophotocatalytic degradation.[7] |

| 12 | Most efficient | Using an Ag-ZnO catalyst.[2] |

Under alkaline conditions, the production of hydroxyl radicals (OH⁻) is favored, which are potent oxidizing agents that can break the azo bond (-N=N-) in the dye molecule, leading to its degradation.[7]

Light Stability (Photostability)

While generally considered light-fast, this compound is susceptible to photocatalytic degradation. This process involves the use of light to initiate chemical reactions that break down the dye molecule, often in the presence of a photocatalyst.[2]

Thermal Stability

This compound undergoes thermal degradation, although detailed kinetic data is limited.[2] For comparison, a similar azo dye, Sunset Yellow, is thermally stable up to 330°C after the evaporation of absorbed water.[8]

Degradation Pathways and Products

The degradation of this compound primarily occurs through the cleavage of its azo bond, which is a characteristic feature of this class of dyes.[2] This process can be initiated through various methods, including advanced oxidation processes (AOPs) and biological treatments.[2]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading this compound. These processes generate highly reactive and non-selective hydroxyl radicals (•OH) that attack the dye's molecular structure.[2] The disulfonated structure of this compound enhances its susceptibility to radical attack.[2] The azo bond is particularly vulnerable to cleavage by these radicals, leading to the breakdown of the molecule.[2]

The efficiency of AOPs can be significantly enhanced by the addition of oxidizing agents like hydrogen peroxide (H₂O₂). For instance, the degradation of this compound can increase from 32.5% in the absence of an oxidizing agent to 88.9% with the addition of H₂O₂.[2]

Biological Treatment

Biological treatment of this compound, a disulfonated azo dye, is known to produce sulfonated aromatic amines.[2] These metabolites are generally more persistent in the environment compared to the parent dye due to the presence of the sulfonic groups.[2] The initial breakdown of this compound (4-aminoazobenzene-3,4′-disulfonic acid) is expected to yield sulfanilic acid and other related sulfonated amines.[2]

Caption: General degradation pathway of this compound.

Experimental Protocols

The study of this compound's solubility, stability, and degradation involves various analytical techniques and experimental setups.

Analytical Methods for Characterization

Advanced analytical techniques are employed to identify and quantify this compound and its degradation products.[2]

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS), HPLC-DAD-MS is the gold standard for the analysis of organic dyes.[2] It allows for the separation, spectrophotometric characterization, and definitive identification of the dye and its metabolites.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile degradation products.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation of degradation products.[2]

Sonophotocatalytic Degradation Experimental Workflow

A common method to study the degradation of this compound is through sonophotocatalysis. A typical experimental workflow is outlined below.

Caption: Experimental workflow for sonophotocatalytic degradation.

Methodology Details:

A study on the sonophotocatalytic degradation of this compound utilized a silver-impregnated ZnO photocatalyst.[9] The experiment investigated the effects of various parameters:

-

pH: The pH of the dye solution was varied from 2 to 12 to find the optimal condition for degradation.[7][9]

-

Catalyst Dosage: The amount of the Ag-ZnO photocatalyst was varied to determine the most effective dosage.[7]

-

Initial Dye Concentration: The initial concentration of this compound was varied to study its effect on degradation efficiency.[9]

-

Oxidizing Agents: The effect of adding oxidizing agents like hydrogen peroxide was studied to enhance the degradation process.[7][9]

-

Scavengers: The role of reactive oxygen species was confirmed by using radical scavengers, which were found to decrease the degradation efficiency.[7][9]

The degradation was monitored by measuring the change in the concentration of this compound over time using UV-Vis spectroscopy or HPLC.[7][9]

Conclusion

This compound is a water-soluble dye with good stability under certain conditions, as indicated by its name. However, it is susceptible to degradation under the influence of factors such as alkaline pH, light (in the presence of a photocatalyst), and advanced oxidation processes. The primary degradation pathway involves the cleavage of the azo bond, leading to the formation of more persistent sulfonated aromatic amines. A thorough understanding of these solubility and stability characteristics is essential for its application as an analytical standard and for the development of effective remediation strategies for wastewaters contaminated with this and similar azo dyes.

References

- 1. This compound analytical standard 79873-36-2 [sigmaaldrich.com]

- 2. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. About: this compound [dbpedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Sonophotocatalytic Degradation of this compound and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fast Yellow AB: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, a synthetic azo dye, was historically utilized as a colorant in various consumer products, including food, textiles, and cosmetics. However, due to toxicological concerns, its application in food products has been prohibited in many parts of the world, including Europe and the United States.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its synonyms and alternative names, chemical and physical properties, and historical usage. Furthermore, it presents detailed, representative experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), methods commonly employed for the detection of azo dyes. This document is intended to serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, food science, and toxicology.

Nomenclature and Synonyms

This compound is known by a variety of names across different industries and regulatory bodies. A comprehensive list of its synonyms and identifiers is provided below for clear identification and reference.

| Identifier Type | Identifier |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[2][3] |

| Common Synonyms | Fast Yellow, Acid Yellow, Food Yellow 2[2][3] |

| E Number | E105[2] |

| C.I. Name | Acid Yellow 9, C.I. 13015[4][5] |

| CAS Number | 2706-28-7 (acid form)[6], 79873-36-2 (disodium salt)[1][7] |

| Molecular Formula | C12H11N3O6S2[3] |

| Molecular Weight | 357.36 g/mol [3] |

| Alternative Names | 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt, Yellow Fast, Cilefa Yellow R, Fast Yellow S, Fast Yellow Y, Acid Yellow AT, Lacquer Yellow T, Amacid Yellow RG, Acid Yellow Geigy, Fast Yellow Extra, Golden Yellow Ruaf, Kiton Yellow Extra, Acilan Yellow Extra, Hexacol Acid Yellow G, C.I. Food Yellow 2, Acetyl Yellow G, Acid Yellow G, C.I. Acid Yellow 9, disodium salt |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Yellow solid |

| Solubility | Soluble in water |

| Molecular Formula | C12H11N3O6S2[3] |

| Molar Mass | 357.36 g/mol [3] |

| Class | Azo dye |

Historical Use and Regulation

This compound was synthesized through the diazotization of 4-aminobenzenesulfonic acid followed by an azo coupling reaction with 2-aminobenzenesulfonic acid.[1] It was historically used as a colorant in textiles, cosmetics, and food products, where it was designated by the E number E105.[1] The term "Fast" in its name refers to its stability and resistance to fading. However, toxicological studies revealed potential adverse health effects, leading to its prohibition in food and beverages in Europe and the United States.[1][2][3] It has been implicated in non-atopic asthma.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization and azo coupling. The following is a representative protocol based on general methods for azo dye synthesis.[1]

Materials:

-

4-aminobenzenesulfonic acid

-

2-aminobenzenesulfonic acid

-

Sodium nitrite (NaNO2)

-

Sodium carbonate (Na2CO3)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Distilled water

-

Saturated sodium chloride (NaCl) solution

Procedure:

Step 1: Diazotization of 4-aminobenzenesulfonic acid

-

In a beaker, dissolve 2.8 mmol of 4-aminobenzenesulfonic acid and 0.13 g of sodium carbonate in 5 mL of water, heating gently in a water bath to obtain a clear solution.

-

In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

-

In another test tube, place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

-

Remove the 4-aminobenzenesulfonic acid solution from the heat and add the sodium nitrite solution to it all at once.

-

Pour the resulting mixture into the cooled, concentrated HCl. Keep the mixture in the ice-water bath to allow for the precipitation of the diazonium salt. This reaction should be performed at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling

-

Prepare a solution of 2-aminobenzenesulfonic acid in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the 2-aminobenzenesulfonic acid solution with constant stirring, while maintaining a low temperature with an ice bath.

-

Continue stirring the reaction mixture for a period of time to ensure complete coupling. The formation of the yellow dye will be observed.

-

Filter the precipitated this compound using vacuum filtration.

-

Wash the solid product with a saturated NaCl solution to remove impurities.

-

Allow the solid to air dry.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the analysis of this compound in a liquid sample, based on general methods for the analysis of food dyes.[8][9]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

-

This compound analytical standard

-

Distilled water (HPLC grade)

Procedure:

1. Preparation of Mobile Phase:

-

Prepare the ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in distilled water and adjusting the pH to 6.8 with acetic acid or ammonium hydroxide.

-

Filter the buffer and acetonitrile through a 0.45 µm filter before use.

-

The mobile phase will be a gradient of acetonitrile and the ammonium acetate buffer.

2. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the analytical standard and dissolving it in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations ranging from, for example, 0.1 to 10 µg/mL.

3. Sample Preparation:

-

For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

-

If the sample is solid, an appropriate extraction procedure will be necessary.

4. Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution is typically used. For example:

-

Start with 10% acetonitrile and 90% ammonium acetate buffer.

-

Linearly increase the acetonitrile concentration to 90% over 15 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate the column for 5 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (around 420 nm). A spectral scan can also be performed to confirm the identity of the peak.

5. Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Analysis of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

The following is a representative protocol for the analysis of this compound, based on general HPTLC methods for azo dyes.[10][11][12]

Instrumentation:

-

HPTLC applicator

-

HPTLC developing chamber

-

HPTLC scanner (densitometer)

-

HPTLC plates (e.g., silica gel 60 F254)

Reagents:

-

Developing solvent: A mixture of organic solvents, for example, ethyl acetate:methanol:water:acetic acid (65:25:15:10, v/v/v/v).

-

This compound analytical standard.

-

Solvent for dissolving standard and sample (e.g., methanol).

Procedure:

1. Preparation of HPTLC Plate:

-

Handle the HPTLC plate carefully to avoid contaminating the silica gel layer.

-

Mark the origin line and the solvent front line with a soft pencil.

2. Sample and Standard Application:

-

Prepare a standard solution of this compound in methanol (e.g., 100 ng/µL).

-

Prepare the sample solution. If solid, perform an extraction with a suitable solvent.

-

Apply the standard and sample solutions as bands or spots onto the origin line of the HPTLC plate using an automated applicator.

3. Chromatogram Development:

-

Pour the developing solvent into the HPTLC chamber and allow it to saturate for about 20-30 minutes.

-

Place the HPTLC plate in the developing chamber.

-

Allow the solvent to ascend the plate up to the solvent front line.

-

Remove the plate from the chamber and dry it in a stream of warm air.

4. Densitometric Analysis:

-

Scan the dried plate using an HPTLC scanner at the wavelength of maximum absorbance for this compound (around 420 nm).

-

The software will generate a chromatogram with peaks corresponding to the separated components.

5. Quantification:

-

Quantify the amount of this compound in the sample by comparing the peak area of the sample spot/band with that of the standard spot/band. A calibration curve can be prepared by applying different amounts of the standard solution.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step chemical synthesis of this compound from its precursor molecules.

Caption: Synthesis pathway of this compound.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps involved in the quantitative analysis of this compound using High-Performance Liquid Chromatography.

Caption: HPLC analysis workflow for this compound.

References

- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. medkoo.com [medkoo.com]

- 6. chembk.com [chembk.com]

- 7. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. genetec.se [genetec.se]

- 10. researchgate.net [researchgate.net]

- 11. hptlc-association.org [hptlc-association.org]

- 12. hptlc-association.org [hptlc-association.org]

A Technical Guide to the Photophysical Properties of Fast Yellow AB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, also known as Acid Yellow 6 and Food Yellow 2, is an azo dye with a history of use as a colorant in various industries. While its application in food products has been discontinued due to toxicological concerns, its distinct photophysical properties continue to make it a subject of interest in analytical chemistry and environmental science.[1] This technical guide provides an in-depth overview of the core photophysical characteristics of this compound, including its absorption and emission profiles. It also details relevant experimental protocols and explores the biological interaction with azoreductase enzymes, a key aspect for researchers in drug development and toxicology.

Introduction

This compound (CAS No: 2706-28-7) is a water-soluble anionic azo dye.[1] Its molecular structure, characterized by the presence of an azo (-N=N-) chromophore and sulfonic acid groups, dictates its interaction with light and its solubility. Understanding the photophysical properties of such compounds is crucial for a range of applications, from dye degradation studies to potential, albeit limited, biological applications. For drug development professionals, the metabolism of azo compounds by enzymes such as azoreductases is of particular importance, as it can lead to the formation of potentially bioactive or toxic aromatic amines.

Photophysical Properties

The interaction of this compound with light is fundamental to its color and potential applications. The key photophysical parameters are summarized below.

Absorption Spectroscopy

This compound exhibits a characteristic absorption spectrum in the visible region. There is some discrepancy in the reported maximal absorption wavelength (λmax) in the literature. Some sources indicate a λmax of approximately 420 nm.[1] Another source, referring to "Fast Yellow" or "Acid Yellow 9" (a synonym for this compound), reports an absorbance peak at 491 nm.[2] This discrepancy may be attributable to variations in solvent, pH, or the specific isomeric form of the dye.

Table 1: Summary of Quantitative Photophysical Data for this compound

| Parameter | Value | Notes |

| Maximum Absorption Wavelength (λmax) | ~420 nm[1] or 491 nm[2] | Discrepancy in literature; likely solvent and pH-dependent. |

| Molar Absorptivity (ε) | Data not available in cited literature. | This value is crucial for quantitative analysis using the Beer-Lambert law. |

| Fluorescence Emission Maximum | Data not available in cited literature. | Azo dyes are often weakly fluorescent or non-fluorescent. |

| Fluorescence Quantum Yield (ΦF) | Data not available in cited literature. | Expected to be low for many azo dyes due to efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τF) | Data not available in cited literature. | Consistent with a low quantum yield. |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key photophysical properties of azo dyes like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of a compound.

Objective: To measure the absorbance of this compound at different wavelengths and determine its λmax and molar absorptivity.

Materials:

-

This compound

-

Spectrophotometer grade solvent (e.g., water, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Record the absorption spectra of each of the diluted solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the absorbance value at λmax for each concentration, plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (ε) when the path length (l) is 1 cm.

-

Biological Interactions: Azoreductase Metabolism

For professionals in drug development, the metabolic fate of compounds is a primary concern. Azo dyes like this compound can be metabolized by azoreductase enzymes, which are present in various microorganisms, including gut microbiota, and in the liver. This metabolic process involves the reductive cleavage of the azo bond.

The Azoreductase Pathway

The enzymatic reduction of this compound breaks the molecule into two aromatic amines. This is a critical transformation as the resulting amines may have different biological activities and toxicological profiles compared to the parent dye molecule.

Conclusion

The photophysical properties of this compound are centered around its strong absorption in the visible spectrum, a characteristic feature of azo dyes. While there is a need for more definitive quantitative data on its molar absorptivity and fluorescence characteristics, the existing information provides a solid foundation for its use as a model compound in various studies. For the drug development community, the most relevant aspect of this compound is its susceptibility to metabolism by azoreductases, a process that underscores the importance of considering the metabolic fate of azo compounds in biological systems. Further research to fully characterize its photophysical parameters and to investigate the biological activities of its metabolic products would be of significant value.

References

Unveiling the Chromatic Shift: A Technical Guide to the pH-Dependent Color Change Mechanism of Fast Yellow AB

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate mechanism behind the color change of the pH indicator Fast Yellow AB has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the underlying chemical principles, presents quantitative data, and provides detailed experimental protocols to facilitate a deeper understanding and application of this azo dye in scientific research.

Core Mechanism: A Tale of Two Tautomers

This compound, scientifically known as 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, is a synthetic azo dye that exhibits a distinct color change in response to shifts in pH.[1][2][3] This property allows it to serve as a visual pH indicator in various chemical analyses.[4] The fundamental principle governing this chromatic transition is the phenomenon of azo-hydrazone tautomerism .[5]

Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, the molecule exists in two principal tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is highly dependent on the hydrogen ion concentration (pH) of the solution.

-

In acidic to neutral conditions , the equilibrium favors the azo tautomer . This form possesses an extended π-conjugated system involving the -N=N- (azo) group, which acts as the primary chromophore. The specific arrangement of this conjugated system results in the absorption of light in the violet-blue region of the visible spectrum, causing the solution to appear yellow.

-

In alkaline conditions , the equilibrium shifts towards the hydrazone tautomer . This structural rearrangement is triggered by the deprotonation of a functional group within the molecule, which in turn alters the electronic distribution across the chromophore. The hydrazone form has a different conjugated system, leading to a shift in the maximum absorption of light towards longer wavelengths (a bathochromic shift). This change in light absorption results in a visible color change, typically to a reddish or brownish hue.

The interconversion between the azo and hydrazone forms is a reversible process, allowing this compound to indicate pH changes in both directions.

Quantitative Analysis of the Color Transition

| Parameter | Value |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid |

| Synonyms | Fast Yellow, Acid Yellow, Food Yellow 2, C.I. 13015 |

| Chemical Formula | C₁₂H₁₁N₃O₆S₂ |

| Molar Mass | 357.36 g/mol |

| CAS Number | 2706-28-7 |

| pKa | Data not available in the searched literature |

| pH Transition Range | Data not available in the searched literature |

| λmax (Acidic Form) | Data not available in the searched literature |

| λmax (Basic Form) | Data not available in the searched literature |

Visualizing the Mechanism and Workflow

To illustrate the chemical transformations and the experimental workflow for characterizing the pH-dependent properties of this compound, the following diagrams are provided.

Caption: Tautomeric equilibrium of this compound with pH.

Caption: Spectrophotometric pKa determination workflow.

Experimental Protocols

While specific experimental protocols for this compound were not found, a general and widely accepted method for the spectrophotometric determination of the pKa of an acid-base indicator is described below. This protocol can be adapted for the characterization of this compound.

Objective

To determine the acid dissociation constant (pKa) of this compound using UV-Visible spectrophotometry.

Materials

-

This compound

-

Buffer solutions of varying pH (e.g., citrate, phosphate, borate buffers covering a wide pH range)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in deionized water.

-

Preparation of Test Solutions:

-

Prepare a series of buffer solutions with different, precisely known pH values.

-

To a set of volumetric flasks, add a constant and accurate volume of the this compound stock solution.

-

Dilute each flask to the mark with a different buffer solution. This will create a series of solutions with a constant indicator concentration but varying pH.

-

Prepare two additional solutions: one with a highly acidic pH (e.g., using 0.1 M HCl) to ensure the indicator is fully in its acidic form, and one with a highly alkaline pH (e.g., using 0.1 M NaOH) to ensure it is fully in its basic form.

-

-

Spectrophotometric Measurements:

-

Record the full UV-Vis absorption spectrum for the highly acidic and highly basic solutions to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms of the indicator.

-

Measure the absorbance of each of the buffered solutions at the λmax of the basic form (or acidic form, consistently).

-

-

pH Measurements:

-

Use a calibrated pH meter to accurately measure the pH of each of the buffered indicator solutions.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log([In⁻]/[HIn]) where the ratio of the concentrations of the basic to acidic forms can be calculated from the absorbance values: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) where:

-

A is the absorbance of the buffered solution at the chosen λmax.

-

A_HIn is the absorbance of the fully acidic solution at the same λmax.

-

A_In⁻ is the absorbance of the fully basic solution at the same λmax.

-

-

A graphical method can also be employed by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the indicator.[6][7][8]

-

Conclusion

The color change of this compound is a direct consequence of a pH-dependent equilibrium between its azo and hydrazone tautomers. This shift in molecular structure alters the electronic configuration of the chromophore, leading to a change in the wavelength of light absorbed and thus a visible color transition. While specific quantitative data for this compound remains elusive in the current body of literature, the provided experimental protocol offers a robust framework for its determination, enabling researchers to precisely characterize and effectively utilize this indicator in their work. Further investigation into the specific pKa and spectral properties of this compound would be a valuable contribution to the field of analytical chemistry.

References

- 1. Virtual Labs [mas-iiith.vlabs.ac.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CI 13015 – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 4. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. ulm.edu [ulm.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. chemlab.truman.edu [chemlab.truman.edu]

"environmental fate of sulfonated azo dyes"

An In-depth Technical Guide to the Environmental Fate of Sulfonated Azo Dyes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonated azo dyes represent the largest class of synthetic colorants used across various industries. Their widespread use and the presence of sulfonic acid groups (–SO₃H) lead to high water solubility and environmental persistence. This technical guide provides a comprehensive overview of the environmental fate of these compounds, focusing on their transformation through biotic and abiotic pathways. It details the sequential anaerobic-aerobic biodegradation mechanism, summarizes quantitative degradation data, and outlines key experimental protocols for research and analysis. The guide is intended to serve as a critical resource for professionals involved in environmental science, toxicology, and the development of safer chemical entities.

Introduction to Sulfonated Azo Dyes

Azo dyes are characterized by one or more azo bonds (–N=N–) linking aromatic structures. The addition of sulfonate groups enhances their solubility in water, making them ideal for dyeing textiles and other materials. However, this property also facilitates their dispersal in aquatic environments upon release in industrial effluents. The complex aromatic structures and the electron-withdrawing nature of the sulfonate groups make these dyes resistant to conventional aerobic wastewater treatment processes and abiotic degradation, leading to their persistence and accumulation.[1][2] A primary concern is the reductive cleavage of the azo bond, which breaks the molecule into constituent aromatic amines. While this process results in decolorization, the resulting amines can be more toxic, mutagenic, and carcinogenic than the parent dye.[3][4]

Biodegradation Pathways

The complete mineralization of sulfonated azo dyes is a multi-step process that typically requires a sequence of anaerobic and aerobic conditions.[5]

Step 1: Anaerobic Reductive Cleavage

Under anaerobic or anoxic conditions, the primary and rate-limiting step in biodegradation is the reductive cleavage of the azo bond.[6] This reaction is catalyzed by non-specific microbial enzymes, primarily azoreductases, which are produced by a wide range of bacteria.[7] These enzymes transfer electrons from donors (like NADH or FADH₂) to the azo linkage, which acts as the terminal electron acceptor. This breaks the –N=N– bond, resulting in the formation of colorless aromatic amines.[8] The sulfonate groups typically remain attached to the aromatic rings, yielding sulfonated aromatic amines.

dot

Caption: Anaerobic reductive cleavage of a sulfonated azo dye.

Step 2: Aerobic Degradation of Aromatic Amines